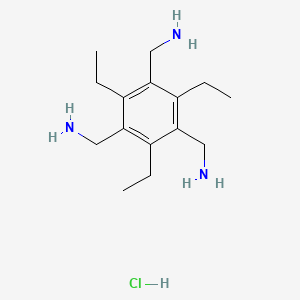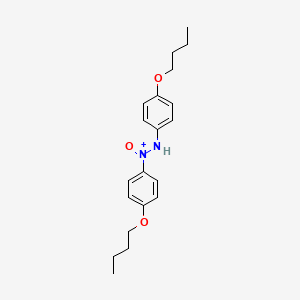
4,4-DI-N-Butoxyazoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl is an organic compound with a complex structure It is characterized by the presence of two butoxyphenyl groups attached to a diazenyl moiety
Métodos De Preparación
The synthesis of 1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl typically involves multiple steps. One common synthetic route includes the reaction of 4-butoxyphenylhydrazine with an appropriate oxidizing agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl involves its interaction with molecular targets through various pathways. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl can be compared with other similar compounds, such as:
Bis(4-hydroxyphenyl)methane: This compound has similar structural features but different functional groups.
Bis(4-butoxyphenyl)ethylene-dithiolate: Another compound with butoxyphenyl groups but different core structure. The uniqueness of 1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl lies in its specific combination of functional groups and the resulting chemical properties.
Propiedades
Fórmula molecular |
C20H27N2O3+ |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(4-butoxyanilino)-(4-butoxyphenyl)-oxoazanium |
InChI |
InChI=1S/C20H27N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H,21,23)/q+1 |
Clave InChI |
VPWLOTNIWJZGND-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N[N+](=O)C2=CC=C(C=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cobalt(2+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12508402.png)

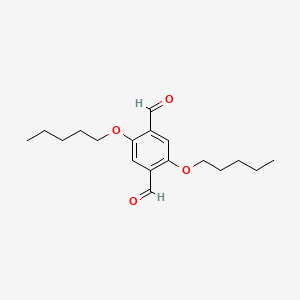
![N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B12508414.png)
![N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508417.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508424.png)
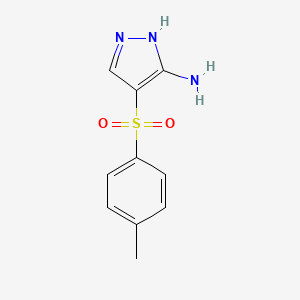

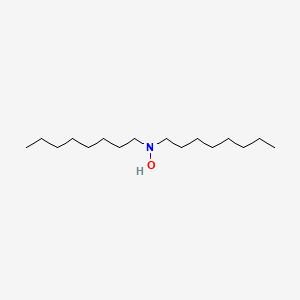

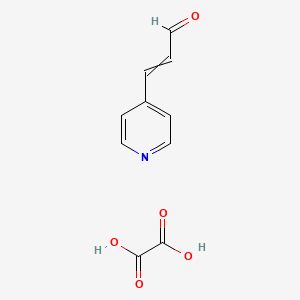

![2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)
